4-Morfolinopiperidina

Descripción general

Descripción

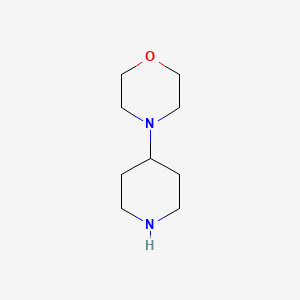

4-Morpholinopiperidine is a chemical compound that is part of a broader class of organic compounds known as morpholines. These compounds are characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. Morpholines and their derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of morpholine derivatives, including 4-morpholinopiperidine, has been explored in various studies. A notable method involves a four-step synthesis from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction . This approach allows for the generation of morpholine products as single stereoisomers with moderate to good yields. Additionally, the synthesis of 4-aminopiperidines, which share structural similarities with morpholinopiperidines, has been reported using reductive amination starting from N-substituted 4-piperidone derivatives . These methods highlight the versatility and adaptability of synthetic routes to access a variety of morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. For instance, the trans-3-hydroxy-4-morpholinopiperidine derivative has been identified as a pH-sensitive conformational switch, capable of undergoing two consecutive flips in response to changes in solution acidity or basicity . This behavior is attributed to a combination of hydrogen bonding and electrostatic/dipole-dipole interactions, as supported by computational studies.

Chemical Reactions Analysis

Morpholine derivatives participate in a range of chemical reactions, which can be utilized to further modify their structure and enhance their biological activity. For example, the synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine has been reported, which exhibit potential antimicrobial properties . Similarly, the synthesis of N-morpholinoacetyl-2,6-diarylpiperidin-4-ones demonstrates the ability to introduce various substituents onto the morpholine core, leading to compounds with significant antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the synthesis of polydepsipeptides from morpholine-2,5-dione derivatives showcases the ability of these compounds to form polymers with varying molecular weights and crystallinity . Additionally, the crystal structure of a specific morpholine derivative has been elucidated through X-ray diffraction, revealing its monoclinic system and lattice parameters, which contribute to its biological activity .

Biological Activity and Case Studies

Morpholine derivatives have been extensively studied for their biological activities. For example, certain 4-aminopiperidines have shown remarkable antifungal activity against clinically relevant fungal isolates, providing insights into their mechanism of action, which involves the inhibition of enzymes in fungal ergosterol biosynthesis . Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and screened for antimicrobial activity, with some compounds exhibiting potent effects against various bacterial and fungal strains . Furthermore, the pharmacological evaluation of Schiff bases of 4-(2-aminophenyl)-morpholines has revealed significant analgesic, anti-inflammatory, and antimicrobial activities10.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Nitrobenzonitrilo

La 4-Morfolinopiperidina se utiliza en la síntesis de 2-(4-morfolinopiperidin-1-il)-5-nitrobenzonitrilo, un compuesto que podría servir como intermedio en la producción de varios productos farmacéuticos . El grupo nitro en los derivados de nitrobenzonitrilo es un grupo funcional fundamental que puede sufrir transformaciones químicas adicionales, convirtiéndolo en un bloque de construcción valioso en la química medicinal.

Desarrollo de Agentes Anticancerígenos

La investigación indica que los derivados de piperidina, incluida la this compound, son prometedores en el desarrollo de agentes anticancerígenos . Estos compuestos pueden interactuar con varios objetivos biológicos e interrumpir procesos celulares cruciales en las células cancerosas, lo que podría conducir a nuevas opciones terapéuticas para el tratamiento del cáncer.

Síntesis de Antidepresivos

La this compound sirve como reactivo en la creación de antidepresivos . La flexibilidad estructural del anillo de piperidina permite el desarrollo de compuestos que pueden modular los sistemas de neurotransmisores en el cerebro, que a menudo están implicados en la depresión y otros trastornos del estado de ánimo.

Restauración de la Expresión de E-cadherina

Este compuesto está involucrado en la síntesis de pequeñas moléculas que pueden restaurar la expresión de E-cadherina y reducir la invasión en las células de carcinoma colorrectal . La E-cadherina es una proteína que ayuda a mantener la adhesión célula-célula, y su expresión a menudo se reduce en el cáncer, lo que lleva a una mayor invasividad y metástasis.

Inhibición de la Agregación Plaquetaria

La this compound se utiliza para sintetizar antagonistas de P2Y12 biodisponibles por vía oral . Estos antagonistas

Safety and Hazards

Propiedades

IUPAC Name |

4-piperidin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBXNWIRMJXEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355283 | |

| Record name | 4-Morpholinopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53617-35-9 | |

| Record name | 4-(Piperidin-4-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53617-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)

![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)

![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)